(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate
Overview
Description
(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate molecular structure, which includes fluorenyl, methoxy, methylcarbamoyl, and triphenylmethyl groups. Its unique configuration makes it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Fluorenylmethyl Group:
Protection and Deprotection Steps: The triphenylmethyl group is often used as a protecting group for amines, which can be introduced and later removed under specific conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halides, alkylating agents, and acylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In organic chemistry, (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Its ability to interact with various biomolecules makes it a candidate for studying enzyme inhibition, receptor binding, and other biological processes.
Industry
In the materials science industry, this compound can be used in the development of advanced materials with specific properties. Its structural features may contribute to the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s ability to form stable complexes with these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions are often studied using techniques such as molecular docking, enzyme assays, and cellular assays.
Comparison with Similar Compounds
Similar Compounds
- (9H-fluoren-9-yl)methyl N-[(1R)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)sulfanyl]ethyl]carbamate
- (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-2-[(triphenylmethyl)carbamoyl]ethyl]carbamate
Uniqueness
Compared to similar compounds, (9H-fluoren-9-yl)methyl N-[(1S)-1-[methoxy(methyl)carbamoyl]-3-[(triphenylmethyl)carbamoyl]propyl]carbamate stands out due to its specific arrangement of functional groups. This unique configuration imparts distinct chemical and biological properties, making it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[methoxy(methyl)amino]-1,5-dioxo-5-(tritylamino)pentan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H39N3O5/c1-44(48-2)39(46)37(42-40(47)49-28-36-34-24-14-12-22-32(34)33-23-13-15-25-35(33)36)26-27-38(45)43-41(29-16-6-3-7-17-29,30-18-8-4-9-19-30)31-20-10-5-11-21-31/h3-25,36-37H,26-28H2,1-2H3,(H,42,47)(H,43,45)/t37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFUQFBELVYYJP-QNGWXLTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C(CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C(=O)[C@H](CCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H39N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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